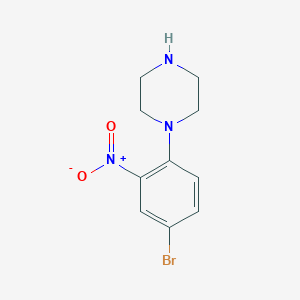

1-(4-Bromo-2-nitrophenyl)piperazine

Description

Significance of the Piperazine (B1678402) Scaffold in Contemporary Chemical Research

The piperazine ring is a six-membered heterocycle containing two nitrogen atoms at opposite positions. This simple structure is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. sigmaaldrich.comnih.gov Its prevalence is due to a combination of favorable characteristics:

Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which often improves the aqueous solubility and pharmacokinetic profile of drug candidates. nih.govnist.gov

Synthetic Versatility: The nitrogen atoms provide reactive sites for a wide variety of chemical modifications, allowing chemists to easily create large libraries of derivatives to explore structure-activity relationships. chemicalbook.comnih.gov

Biological Activity: The piperazine moiety is a core component in a vast number of approved drugs with a wide range of therapeutic applications, including anticancer, antipsychotic, antibacterial, antiviral, and anti-inflammatory agents. chemicalbook.comgoogle.com Its inclusion in a molecule can enhance binding affinity to biological targets. sigmaaldrich.com

This versatility has made the piperazine scaffold a focal point for researchers aiming to develop new therapeutic agents with improved efficacy and bioavailability. nih.gov

Overview of Academic Research Trajectories for Arylpiperazine Derivatives

When a piperazine ring is attached to an aromatic (aryl) group, the resulting compound is classified as an arylpiperazine. This class of molecules has been the subject of intensive academic and industrial research for decades. mdpi.comorgsyn.org

The primary research trajectories for arylpiperazine derivatives include:

Central Nervous System (CNS) Agents: Arylpiperazines are well-known for their ability to interact with various neurotransmitter receptors in the brain, particularly serotonergic and dopaminergic receptors. mdpi.comuni.lu This has led to their development as antidepressants, antipsychotics, and anxiolytics. Research continues to focus on designing derivatives with fine-tuned receptor selectivity to maximize therapeutic effects while minimizing side effects.

Anticancer Agents: In recent years, arylpiperazines have gained significant attention as potential scaffolds for new anticancer drugs. mdpi.comorgsyn.org They are key components in several targeted therapies, such as tyrosine kinase inhibitors. The modular nature of arylpiperazines allows for systematic modifications to optimize their interaction with various molecular targets implicated in cancer, including signaling proteins and enzymes. orgsyn.orguni.lu

Anti-Infective Agents: The arylpiperazine core is also explored for its potential in developing new antibacterial, antifungal, and antimalarial drugs. chemicalbook.com

The specific compound, 1-(4-bromo-2-nitrophenyl)piperazine, fits squarely within this promising class of molecules. The presence of a bromo and a nitro group on the phenyl ring provides additional chemical handles for further synthetic modification and could significantly influence its electronic properties and biological activity. While dedicated studies on this exact molecule are sparse, its structure marks it as a valuable intermediate for synthesizing more complex molecules for evaluation in the therapeutic areas mentioned above.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-bromo-2-nitrophenyl)piperazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN3O2/c11-8-1-2-9(10(7-8)14(15)16)13-5-3-12-4-6-13/h1-2,7,12H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPULFIUZCLZCU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=C(C=C2)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Elucidation and Advanced Spectroscopic Characterization

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry

In positive-ion mode ESI-MS, 1-(4-Bromo-2-nitrophenyl)piperazine (molar mass: 286.13 g/mol ) would be expected to readily form a protonated molecule, [M+H]⁺. The presence of the basic piperazine (B1678402) ring, specifically the secondary amine, provides a likely site for protonation. The resulting mass-to-charge ratio (m/z) would be approximately 287.14. A key feature of the mass spectrum would be the characteristic isotopic pattern of bromine. The two major isotopes of bromine, ⁷⁹Br and ⁸¹Br, exist in nearly a 1:1 ratio. Therefore, the [M+H]⁺ peak would appear as a doublet, with two peaks of almost equal intensity separated by 2 m/z units (i.e., at m/z 287 and 289).

Predicted ESI-MS Data

| Ion | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) | Notes |

| [M+H]⁺ | ~287.0 | ~289.0 | Protonated molecule, expected to show a characteristic 1:1 isotopic pattern. |

| [M+Na]⁺ | ~309.0 | ~311.0 | Sodium adduct, also showing the bromine isotopic pattern. |

Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide insight into the compound's structure. The fragmentation would likely be initiated by the cleavage of the most labile bonds. The bond between the phenyl ring and the piperazine nitrogen is a probable site of initial fragmentation. Another potential fragmentation pathway involves the piperazine ring itself.

Plausible Fragmentation Pathways

A primary fragmentation event could be the loss of the piperazine ring, leading to the formation of a bromonitrophenyl cation. Alternatively, cleavage within the piperazine ring could occur, resulting in characteristic losses of ethyleneimine fragments. The nitro group (NO₂) could also be lost as a neutral radical.

Vibrational Spectroscopy (FT-IR)

The Fourier-Transform Infrared (FT-IR) spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrations of its functional groups.

Anticipated FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3300 | N-H Stretch | Secondary amine (piperazine) |

| 3100-3000 | C-H Stretch | Aromatic ring |

| 2950-2800 | C-H Stretch | Aliphatic (piperazine ring) |

| ~1600, ~1475 | C=C Stretch | Aromatic ring |

| ~1520, ~1340 | N-O Asymmetric & Symmetric Stretch | Nitro group (NO₂) |

| ~1250 | C-N Stretch | Aryl-amine |

| ~1100 | C-N Stretch | Aliphatic amine |

| Below 1000 | C-Br Stretch | Bromo-aromatic |

The presence of the electron-withdrawing nitro group and the bromine atom would influence the exact positions of the aromatic C-H and C=C stretching frequencies.

Electronic Spectroscopy (UV-Vis)

The ultraviolet-visible (UV-Vis) spectrum of this compound, typically recorded in a solvent like ethanol (B145695) or methanol, would be dominated by electronic transitions within the substituted benzene (B151609) ring.

Analysis of Electronic Transitions and Absorption Spectra

The chromophore in this molecule is the 4-bromo-2-nitrophenyl group. The electronic spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the benzene ring. The presence of the nitro group, a strong chromophore, and the amino group (piperazine nitrogen attached to the ring), an auxochrome, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene.

Expected UV-Vis Absorption Maxima

| Transition | Approximate λmax (nm) | Notes |

| π → π | 250 - 280 | Related to the benzenoid system. |

| n → π | 320 - 400 | Associated with the nitro group, often of lower intensity. |

The position and intensity of these bands would be sensitive to the solvent polarity. The n → π* transition, in particular, would likely exhibit a hypsochromic (blue) shift in more polar solvents.

Crystallographic Investigations and Solid State Structural Analysis

Single Crystal X-ray Diffraction of Piperazine (B1678402) Derivatives

For instance, studies on compounds like 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941) and various salts of 4-(4-nitrophenyl)piperazin-1-ium have been conducted. These analyses provide a foundational understanding of how the piperazine ring and its substituents behave in a crystalline environment. The data obtained from such studies, including unit cell dimensions and space group symmetry, are crucial for defining the crystal system and the packing of molecules within the crystal lattice.

Below is a representative table of crystallographic data for a related piperazine derivative, which illustrates the type of information obtained from a single-crystal X-ray diffraction experiment.

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 16.1360 (14) |

| b (Å) | 4.1745 (3) |

| c (Å) | 21.468 (2) |

| α (°) | 90 |

| β (°) | 95.026 (7) |

| γ (°) | 90 |

| Volume (ų) | 1440.5 (2) |

| Z | 4 |

| Note: This data is for a representative brominated nitrophenyl derivative and is intended for illustrative purposes. |

Conformational Analysis of the Piperazine Ring in the Crystalline State

The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, typically adopts a chair conformation to minimize steric strain. This is consistently observed in the crystal structures of various piperazine derivatives. In the case of 1-(4-Bromo-2-nitrophenyl)piperazine, the piperazine ring is expected to exhibit this stable chair conformation.

The substituents on the nitrogen atoms of the piperazine ring can occupy either axial or equatorial positions. The energetic preference for one position over the other is influenced by steric and electronic factors. In many 1,4-disubstituted piperazines, both substituents are found in equatorial positions to minimize steric hindrance. However, studies on certain 1-aryl-2-substituted piperazines have shown a preference for an axial conformation, which can be stabilized by intramolecular hydrogen bonding. For this compound, the large substituted phenyl group would likely favor an equatorial position to reduce steric clashes with the piperazine ring.

Intermolecular Interactions and Crystal Packing

The arrangement of molecules in a crystal is governed by a variety of non-covalent intermolecular interactions. These interactions, although weaker than covalent bonds, collectively determine the stability and physical properties of the crystal.

Hydrogen Bonding Networks (N—H⋯O, C—H⋯O)

Hydrogen bonds are among the most significant intermolecular interactions in the crystal packing of piperazine derivatives. In the case of this compound, the secondary amine group (N-H) of the piperazine ring can act as a hydrogen bond donor. The nitro group on the phenyl ring, with its electronegative oxygen atoms, is a potent hydrogen bond acceptor. This can lead to the formation of N—H⋯O hydrogen bonds, which often play a crucial role in linking molecules into chains or more complex three-dimensional networks.

π-π Stacking Interactions

Aromatic rings, such as the nitrophenyl group in this compound, can engage in π-π stacking interactions. These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. The geometry of these interactions can be either face-to-face or offset (displaced). Offset π-π stacking is often observed in the crystal structures of piperazine derivatives containing phenyl groups. These interactions contribute to the stabilization of the crystal packing by creating columns or layers of aromatic rings.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Contacts

Hirshfeld surface analysis is a valuable computational tool used to visualize and quantify intermolecular interactions in a crystal. The Hirshfeld surface is a three-dimensional map of the space a molecule occupies in a crystal, colored according to the nature and proximity of intermolecular contacts.

The following table illustrates a typical breakdown of intermolecular contacts from a Hirshfeld surface analysis of a related piperazine derivative.

| Contact Type | Contribution (%) |

| H⋯H | 38.3 |

| O⋯H/H⋯O | 28.8 |

| C⋯H/H⋯C | 24.1 |

| N⋯H/H⋯N | 4.1 |

| C⋯O/O⋯C | 2.4 |

| C⋯C | 1.8 |

| Note: This data is for a representative nitrophenylpiperazine derivative and is intended for illustrative purposes. |

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) Calculations for Geometrical Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to determine the most stable three-dimensional structure of a molecule. This process, known as geometrical optimization, seeks the minimum energy conformation on the potential energy surface. For 1-(4-Bromo-2-nitrophenyl)piperazine, calculations are typically performed using a combination of a functional, such as B3LYP, and a basis set, like 6-311++G(d,p). The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles of the molecule until the forces on each atom are minimized and the structure represents a stable energetic low point. The resulting optimized geometry provides critical data on the molecule's spatial arrangement, including the planarity of the phenyl ring and the conformation of the piperazine (B1678402) ring.

Electronic Structure Analysis

The electronic structure of a molecule governs its reactivity, polarity, and intermolecular interactions. Theoretical analyses provide a detailed map of the electron distribution and orbital energies.

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. youtube.com The HOMO acts as an electron donor, while the LUMO is the electron acceptor. youtube.com The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a significant indicator of molecular stability and reactivity. researchgate.net

A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity, lower kinetic stability, and greater polarizability. researchgate.net For this compound, the electron-withdrawing nature of the nitro and bromo substituents on the phenyl ring is expected to influence the energies of the frontier orbitals. DFT calculations are employed to compute the energies of the HOMO, LUMO, and the resulting energy gap, which helps in understanding the molecule's charge transfer characteristics. nih.gov

Table 1: Illustrative Frontier Molecular Orbital Parameters

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.5 |

| ELUMO | -2.1 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the surface of the molecule using a color spectrum. youtube.com Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, often corresponding to lone pairs on electronegative atoms like oxygen and nitrogen. chemrxiv.org Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, usually found around hydrogen atoms. chemrxiv.org

For this compound, the MEP map would likely show significant negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring, identifying them as key sites for interaction. researchgate.netchemrxiv.org The hydrogen atoms on the phenyl ring and piperazine moiety would exhibit positive potential.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule beyond the simple Lewis structure model. wikipedia.org It examines the interactions between filled (donor) and empty (acceptor) orbitals, quantifying the extent of electron delocalization, known as hyperconjugation. uni-muenchen.dersc.org These donor-acceptor interactions result in a stabilization of the molecule. youtube.com

Table 2: Illustrative NBO Analysis of Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(1) N(piperazine) | σ*(C-C)(phenyl) | 5.2 |

| LP(1) O(nitro) | π*(N-O)(nitro) | 25.8 |

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Quantum mechanical calculations can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental data for structural elucidation. schrodinger.com

NMR Spectroscopy: Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. nih.gov These calculated values are typically correlated with experimental data to confirm the molecular structure and assign specific signals to individual atoms. researchgate.net

IR Spectroscopy: The vibrational frequencies of the molecule in the infrared (IR) spectrum can be computed using DFT. These calculations help in assigning the observed vibrational bands to specific functional groups and vibrational modes (e.g., N-H stretching, C=C bending, NO₂ stretching) within the molecule. nih.gov

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). This method calculates the energies of electronic transitions between molecular orbitals, allowing for the prediction of the absorption maxima (λmax) and providing insight into the nature of the electronic transitions, such as n→π* or π→π*. nih.gov

Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹H NMR (δ, ppm) | ||

| H (aromatic) | 7.5-8.2 | 7.4-8.1 |

| H (piperazine) | 3.1-3.4 | 3.0-3.3 |

| IR (cm⁻¹) | ||

| N-H Stretch | 3350 | 3345 |

| NO₂ Asymmetric Stretch | 1525 | 1520 |

| UV-Vis (λmax, nm) | ||

| π→π* transition | 255 | 258 |

Role As a Synthetic Building Block and Scaffold Diversification

1-(4-Bromo-2-nitrophenyl)piperazine in the Synthesis of Multi-component Systems

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a product that incorporates substantial portions of all the starting materials. The use of this compound in MCRs leverages the nucleophilicity of its secondary amine at the N4 position of the piperazine (B1678402) ring.

As a secondary amine, this compound can be a key component in established MCRs such as the Mannich reaction. In a typical Mannich reaction, it can react with an aldehyde and a compound containing an active hydrogen (e.g., a ketone, alkyne, or another amine) to form a β-amino carbonyl compound, known as a Mannich base. For instance, the reaction of this piperazine derivative with formaldehyde (B43269) and a suitable ketone would yield a complex molecule incorporating the piperazine moiety.

While specific examples utilizing this compound in Ugi or Passerini reactions are not extensively documented, its structure is amenable to such transformations. The Strecker reaction, which produces α-aminonitriles from an aldehyde, an amine, and cyanide, is another MCR where this piperazine derivative could serve as the amine component. mdpi.com These reactions are valuable for rapidly building molecular complexity and creating libraries of compounds for screening purposes.

The general scheme for its participation in a Mannich reaction is detailed in the table below.

| Multi-component Reaction | Role of this compound | Other Reactants | Resulting Product Type |

| Mannich Reaction | Nucleophilic amine | Aldehyde (e.g., Formaldehyde), Active Hydrogen Compound (e.g., Acetophenone) | β-amino-ketone |

| Strecker Synthesis | Amine component | Aldehyde, Cyanide source (e.g., KCN) | α-aminonitrile |

Chemical Modifications and Functional Group Transformations on the Piperazine Ring

The piperazine ring is a privileged scaffold in drug discovery, and its two nitrogen atoms provide ideal handles for chemical modification to fine-tune a molecule's physicochemical and pharmacokinetic properties. nih.gov The secondary amine of this compound is the primary site for a variety of functional group transformations.

Common modifications include:

N-Alkylation: The secondary amine can be readily alkylated via nucleophilic substitution with alkyl halides or sulfonates. mdpi.com For example, reaction with 1-bromo-4-chlorobutane (B103958) can introduce a chloro-butyl chain, which can be used for further cyclizations or linking to other moieties. mdpi.com Reductive amination, reacting the piperazine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation. mdpi.com

N-Acylation: The piperazine nitrogen can be acylated using acid chlorides or anhydrides to form amides. For instance, reacting 1-(4-nitrophenyl)piperazine (B103982) (a related compound) with benzoyl chloride yields 1-benzoyl-4-(4-nitrophenyl)piperazine (B4964941). iucr.org This transformation is often used to introduce specific pharmacophoric groups or to modulate the basicity of the piperazine nitrogen.

N-Arylation: The piperazine nitrogen can be coupled with aryl halides through transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. mdpi.com This allows for the direct attachment of various substituted or unsubstituted aromatic systems.

Sulfonylation: Reaction with sulfonyl chlorides (e.g., benzenesulfonyl chloride) yields N-sulfonylpiperazine derivatives, a common motif in various biologically active compounds. researchgate.net

These transformations are summarized in the table below, showcasing the versatility of the piperazine scaffold.

| Transformation | Reagent Type | Example Reagent | Functional Group Formed | Reference |

| N-Alkylation | Alkyl Halide | 1-Bromo-4-chlorobutane | Tertiary Amine | mdpi.com |

| N-Acylation | Acid Chloride | Benzoyl Chloride | Amide | iucr.org |

| N-Arylation | Aryl Halide | Bromobenzene | Tertiary Amine (Aryl) | mdpi.com |

| N-Sulfonylation | Sulfonyl Chloride | Benzenesulfonyl Chloride | Sulfonamide | researchgate.net |

Design and Synthesis of Novel Hybrid Molecules Incorporating Substituted Piperazine Moieties

The concept of molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced affinity, improved efficacy, or a novel mechanism of action. nih.gov The this compound scaffold is an excellent starting point for designing such hybrid molecules due to its multiple, chemically distinct reactive sites.

The synthesis of these hybrids typically involves a multi-step approach where the piperazine acts as a central scaffold or a linker. For example, the secondary amine of the piperazine can be functionalized with one pharmacophore, while the bromo- or nitro-substituents on the phenyl ring can be modified or replaced to attach a second pharmacophore. A common strategy involves reducing the nitro group to an amine, which can then be acylated or otherwise functionalized. The bromine atom can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Heck reactions) to introduce a wide variety of molecular fragments.

Advanced Analytical Methodologies for Compound Characterization and Purity

High-Performance Liquid Chromatography (HPLC) with UV Detection for Analysis

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile organic compounds. For 1-(4-Bromo-2-nitrophenyl)piperazine, a reverse-phase (RP) HPLC method is typically employed, which separates compounds based on their hydrophobicity.

The stationary phase commonly consists of a C18 (octadecylsilyl) silica (B1680970) gel, which provides a non-polar surface. The separation is achieved by eluting the sample with a polar mobile phase. A typical mobile phase for analyzing piperazine (B1678402) derivatives is a mixture of acetonitrile (B52724) (MeCN) and water. sielc.com To ensure good peak shape and reproducibility, a modifier like phosphoric acid or formic acid is often added to the mobile phase. sielc.com Formic acid is particularly useful when the method may be transferred to a mass spectrometer, as it is volatile. sielc.comsielc.com

UV detection is highly suitable for this compound due to the presence of the nitrophenyl chromophore, which strongly absorbs UV radiation. The wavelength for detection is selected based on the compound's maximum absorbance (λmax) to ensure the highest sensitivity. For similar nitrophenol compounds, detection wavelengths around 290 nm have been proven effective. nih.gov The retention time of the compound under specific conditions is a key identifier, while the area under the chromatographic peak is proportional to its concentration, allowing for quantitative analysis and purity determination.

Table 1: Illustrative HPLC Parameters for the Analysis of this compound

| Parameter | Value/Description |

|---|---|

| Instrument | High-Performance Liquid Chromatography (HPLC) System |

| Column | C18 Reverse-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Isocratic or Gradient elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | 1.0 mL/min nih.gov |

| Detection | UV-Vis Detector at ~290 nm nih.gov |

| Injection Volume | 10-20 µL |

| Column Temp. | Ambient or controlled (e.g., 30 °C) |

| Internal Standard | A structurally similar compound, if required for precise quantification |

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC)

For a more definitive identification and characterization of this compound and its potential impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is the method of choice. LC-MS couples the powerful separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a much higher degree of specificity than HPLC with UV detection alone.

Following chromatographic separation, the analyte is introduced into the mass spectrometer's ion source. Electrospray ionization (ESI) is a common technique used for polar molecules like piperazine derivatives, which generates charged molecular ions. researchgate.net The mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Tandem MS) then separates these ions based on their mass-to-charge ratio (m/z). This allows for the unambiguous confirmation of the compound's identity by matching its measured molecular weight with the theoretical value (C10H12BrN3O2; Approx. MW: 286.13 g/mol ). chemicalbook.com Furthermore, LC-MS is exceptionally sensitive for detecting and identifying trace-level impurities that may co-elute with the main peak in an HPLC-UV chromatogram. mdpi.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. UPLC systems use columns with smaller particle sizes (typically sub-2 µm), which allows for much higher separation efficiency, faster analysis times, and improved resolution. sielc.com An HPLC method for this compound can often be scaled down and transferred to a UPLC system for faster and more sensitive analyses, making it ideal for high-throughput screening or detailed impurity profiling. sielc.com

Table 2: Typical LC-MS and UPLC System Parameters

| Parameter | Value/Description |

|---|---|

| Chromatography | UPLC/HPLC |

| Column | UPLC C18 Column (e.g., 50 mm x 2.1 mm, 1.7 µm) |

| Mobile Phase | Acetonitrile and Water with a volatile modifier (e.g., 0.1% Formic Acid or 10 mM Ammonium Formate) hsa.gov.sg |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Time-of-Flight (TOF) for accurate mass or Tandem Quadrupole (MS/MS) for structural elucidation hsa.gov.sgnih.gov |

| Scan Mode | Full Scan for identification; Selected Ion Monitoring (SIM) for quantification |

| Data Analysis | Comparison of measured m/z with theoretical mass; fragmentation pattern analysis |

Q & A

Q. What are the optimal synthetic conditions for preparing 1-(4-Bromo-2-nitrophenyl)piperazine via nucleophilic aromatic substitution?

The synthesis involves reacting 4-bromo-1-fluoro-2-nitrobenzene with piperazine derivatives (e.g., 1-methylpiperazine) under basic conditions. DIEA (N,N-diisopropylethylamine) is used to scavenge hydrofluoric acid, enhancing reaction efficiency. The electron-deficient aromatic ring (due to -NO₂ and -Br groups) facilitates substitution at the fluoride position. Optimal yields (~70–80%) are achieved at 80–100°C in polar aprotic solvents like DMF or DMSO over 6–12 hours .

Q. Which analytical techniques are recommended for characterizing this compound?

Key methods include:

Q. How does the nitro group influence the compound’s reactivity in downstream modifications?

The nitro group is a strong electron-withdrawing group, making the aromatic ring susceptible to reduction (e.g., catalytic hydrogenation to form amines) or nucleophilic displacement. However, its stability under acidic/basic conditions must be verified to avoid unintended decomposition .

Q. What safety precautions are critical when handling this compound?

Q. Can the bromine atom be replaced via cross-coupling reactions?

Yes. The bromine serves as a handle for Suzuki-Miyaura or Buchwald-Hartwig couplings to introduce aryl, heteroaryl, or alkyl groups. Pd(PPh₃)₄ or XPhos-based catalysts are effective in toluene/ethanol mixtures at 80–100°C .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize biological activity in analogs?

- Substitution patterns : Replace -Br with -Cl, -F, or -CF₃ to modulate lipophilicity and target binding.

- Piperazine modifications : Introduce methyl, acetyl, or benzyl groups to alter steric effects and pharmacokinetics.

- Bioassays : Test antimicrobial (MIC assays) or anticancer (cell viability via MTT) activities, comparing to reference compounds like 1-(4-bromobenzyl)piperidine .

Q. What computational strategies predict target interactions for this compound?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to receptors like dopamine D3 or WDR5 (a cancer-related protein). Focus on π-π stacking (nitro/aromatic groups) and hydrogen bonding (piperazine N atoms) .

- MD simulations : Assess stability of ligand-receptor complexes over 50–100 ns trajectories.

Q. How can low yields in the initial substitution step be troubleshooted?

- Base selection : Replace DIEA with stronger bases (e.g., K₂CO₃) if residual acidity persists.

- Solvent optimization : Test DMF vs. DMAc for improved solubility.

- Temperature control : Ensure consistent heating to avoid side reactions (e.g., nitro group reduction) .

Q. What are the degradation pathways under physiological conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.